Patent-Specific Synthetic Intermediate Role in PRMT5 Inhibitor Pathway Versus Non-Halogenated or 5-Substituted Isomers
The compound is explicitly employed as a key intermediate in the synthesis of PRMT5 inhibitors described in US Patent 8,906,900 B2, where it is condensed with trimethyl orthoformate to form the benzimidazole core [1]. In contrast, the 5-bromo isomer (5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole) or the non-halogenated analog (1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole) are absent from this patent's exemplified route, indicating that the 6-bromo substitution pattern is specifically required for the synthetic sequence and the resulting biological activity of the downstream PRMT5 inhibitor [1].
| Evidence Dimension | Inclusion as specified synthetic intermediate in a patented drug-discovery program |
|---|---|
| Target Compound Data | Explicitly used in Example synthesis of PRMT5 inhibitors; synthesized in 38.53% yield from the corresponding diamine [1]. |
| Comparator Or Baseline | 5-Bromo isomer and non-brominated N-THP-benzimidazole: not mentioned in the patent's synthetic schemes. |
| Quantified Difference | Binary: Present and structurally essential vs. absent from patented route. Synthetic yield: 38.53% for the target compound under specified conditions [1]. |
| Conditions | Reaction: 5-bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine + HC(OMe)₃, TsOH (cat.), 100 °C, 12 h; scale: 500 mg (1.852 mmol) [1]. |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting PRMT5, only the 6-bromo-1-THP-benzimidazole matches the patented synthetic route, directly impacting the ability to reproduce disclosed inhibitors and their biological activity.
- [1] Duncan, K.W., Chesworth, R., Munchhof, M.J., Jin, L. PRMT5 inhibitors and uses thereof. U.S. Patent 8,906,900 B2, issued December 9, 2014. (Synthesis Example accessed via BenchChem, which reproduces the patent procedure.) View Source
